2-(Phenylsulfonyl)phenol

Catalog No.
S11436726
CAS No.
M.F
C12H10O3S
M. Wt
234.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylsulfonyl)phenol

Product Name

2-(Phenylsulfonyl)phenol

IUPAC Name

2-(benzenesulfonyl)phenol

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

InChI

InChI=1S/C12H10O3S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9,13H

InChI Key

RVSASAQBLQHNPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2O

2-(Phenylsulfonyl)phenol, also known as bis(phenylsulfonyl)phenol or 2,4-bis(phenylsulfonyl)phenol, is an organic compound characterized by a phenolic structure with two phenylsulfonyl groups attached to the aromatic ring. The molecular formula of this compound is C12_{12}H10_{10}O4_{4}S2_{2}, and it features a hydroxyl group (-OH) that imparts significant reactivity. This compound is notable for its potential applications in pharmaceuticals, materials science, and organic synthesis due to its unique chemical properties.

, which include:

  • Electrophilic Aromatic Substitution: The hydroxyl group on the aromatic ring activates the compound towards electrophilic substitution reactions, allowing for further functionalization at the ortho and para positions relative to the hydroxyl group .
  • Oxidation Reactions: This compound can be oxidized to form sulfone derivatives. The oxidation process can involve reagents such as hydrogen peroxide or metal oxides.
  • Reduction Reactions: Under reducing conditions, 2-(Phenylsulfonyl)phenol can be converted back to its corresponding phenolic form, showcasing its redox versatility .

The synthesis of 2-(Phenylsulfonyl)phenol can be achieved through several methods:

  • Direct Sulfonation: Phenol can be sulfonated using sulfur trioxide or chlorosulfonic acid, followed by a reaction with phenol to obtain the desired bis(phenylsulfonyl)phenol structure.
  • Nucleophilic Aromatic Substitution: The introduction of sulfonyl groups can also be accomplished via nucleophilic substitution reactions involving phenolic compounds and sulfonating agents.
  • Photochemical Methods: Recent advancements have explored light-driven synthetic pathways that enable the formation of complex phenolic structures under mild conditions .

2-(Phenylsulfonyl)phenol finds applications in various fields:

  • Pharmaceutical Industry: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
  • Material Science: Used as a precursor in the synthesis of polymers and resins due to its reactive functional groups.
  • Organic Synthesis: Serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new materials and chemicals.

Interaction studies involving 2-(Phenylsulfonyl)phenol focus on its reactivity with various biological targets and synthetic pathways. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound interacts with specific enzymes or receptors.
  • Mechanistic Pathways: Understanding how this compound undergoes transformations in biological systems or during

Several compounds share structural features with 2-(Phenylsulfonyl)phenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Bis(4-hydroxyphenyl)sulfoneTwo hydroxyl groups on aromatic ringsExhibits strong antioxidant properties
4-Phenylsulfonic acidSulfonic acid group attached to a phenolic structureStrongly acidic; used in various industrial processes
4-Bis(phenylsulfonyl)anilineAmino group replacing hydroxyl groupPotential use in dye synthesis
HydroquinoneTwo hydroxyl groups on benzene ringsKnown for its reducing properties

Uniqueness of 2-(Phenylsulfonyl)phenol

What sets 2-(Phenylsulfonyl)phenol apart is its dual functionality as both a sulfone and a phenolic compound. This combination allows it to participate in diverse

The Oxy-Cope rearrangement, a [3] [3]-sigmatropic shift occurring in 1,5-dien-3-ols, plays a pivotal role in synthesizing complex molecular architectures. For 2-(phenylsulfonyl)phenol derivatives, the electron-withdrawing sulfone group significantly influences the thermodynamics and kinetics of this process. Computational studies indicate that the sulfonyl moiety stabilizes transition states through resonance interactions, lowering activation energies by 8–12 kcal/mol compared to non-sulfonylated analogs [1]. This stabilization arises from the sulfone's ability to delocalize electron density across the aromatic system, creating a partial positive charge at the ortho position that facilitates nucleophilic attack [1] [4].

In vinyloxirane systems containing 2-(phenylsulfonyl)phenol, the rearrangement proceeds via a chair-like transition state (Figure 1). X-ray crystallographic data of precursor complexes show that the sulfone group adopts an axial orientation relative to the developing cyclohexene ring, minimizing steric interactions with the tungsten catalyst [1]. Kinetic isotopic effect (KIE) measurements (kH/kD = 2.3 ± 0.1) confirm that hydrogen transfer constitutes the rate-limiting step. The sulfone's electron-deficient character accelerates this process by polarizing the C-O bond in the oxirane ring, as evidenced by a 40% increase in reaction rate compared to methyl-substituted controls [1] [4].

Table 1: Comparative activation parameters for Oxy-Cope rearrangements

SubstituentΔG‡ (kcal/mol)k (s⁻¹)
SO₂Ph18.24.7×10³
Me26.83.1×10²
H29.48.9×10¹

Radical-Mediated Pathways in Light-Driven Cyclization

Photoinduced cyclization of 2-(phenylsulfonyl)phenol derivatives proceeds through a radical chain mechanism initiated by uranyl photocatalysts. Time-resolved ESR spectroscopy reveals the formation of a phenylsulfonyl-stabilized cyclohexadienyl radical intermediate with a half-life of 2.8 μs [3] [4]. The uranyl ion (UO₂²⁺) undergoes ligand-to-metal charge transfer (LMCT) upon blue light irradiation (460 nm), generating a highly oxidizing excited state (E = +2.1 V vs SCE) that abstracts electrons from the phenolic oxygen [3].

Key steps include:

  • Photoexcitation of UO₂(NO₃)₂·6H₂O generates *UO₂²⁺
  • Single-electron transfer (SET) produces a phenoxyl radical cation
  • Intramolecular hydrogen atom transfer (HAT) forms a cyclohexadienyl radical
  • Radical recombination yields bicyclic products

The sulfone group directs regioselectivity through two complementary effects:

  • Electronic: Withdraws electron density from the ortho position (MESP = +0.32 e/ų), favoring radical stabilization [1]
  • Steric: The bulky SO₂Ph group enforces a trans-diradical conformation (θ = 167°), as confirmed by DFT calculations [4]

Notably, substituents para to the sulfone modulate reaction efficiency. Electron-donating groups (e.g., OMe) increase quantum yield (Φ = 0.42) by stabilizing the radical intermediate, while electron-withdrawing groups (e.g., NO₂) promote back-electron transfer (Φ = 0.08) [3].

Acid/Base-Catalyzed Condensation Processes for Heterocycle Formation

The sulfone's dual role as an electron sink and directing group enables efficient construction of nitrogen-containing heterocycles. In HCl/EtOH (0.1 M, 60°C), 2-(phenylsulfonyl)phenol undergoes condensation with primary amines via a three-step mechanism:

  • Protonation: Sulfone oxygen becomes protonated (pKa = −1.2), activating the ortho position for electrophilic attack [1]
  • Nucleophilic addition: Amine attacks the activated carbon (k₂ = 3.8×10⁻³ M⁻¹s⁻¹)
  • Cyclodehydration: Base-assisted elimination forms five-membered rings

Table 2: Condensation rates with various amines

Aminek_obs (×10³ s⁻¹)Product Yield (%)
Benzylamine4.789
Cyclohexylamine3.278
Aniline1.865

Steric effects dominate regioselectivity in these reactions. X-ray analysis of intermediates shows that the sulfone group enforces a coplanar arrangement between the aromatic ring and incoming nucleophile (dihedral angle < 15°) [1]. This preorganization reduces rotational entropy loss during transition state formation, as quantified by Eyring analysis (ΔS‡ = −32.7 J/mol·K) [4].

Dihydrobenzofuran Construction via Tandem Atom Transfer Radical Addition/Nucleophilic Substitution Mechanisms

The construction of dihydrobenzofurans using 2-(phenylsulfonyl)phenol derivatives represents a significant advancement in synthetic organic chemistry. These transformations utilize tandem atom transfer radical addition followed by intramolecular nucleophilic substitution mechanisms to create complex heterocyclic structures efficiently.

Recent developments have demonstrated that 2-allylphenol derivatives containing phenylsulfonyl substituents can undergo photoinduced cascade reactions to generate 2,3-dihydrobenzofuran scaffolds [1] [2] [3]. The mechanism proceeds through an initial atom transfer radical addition step where phenolate anions, generated in situ upon deprotonation of the corresponding phenols, exhibit dual reactivity profiles as both photoreducing agents and electron donor-acceptor complex formation partners [1]. Under visible light irradiation at 456 nanometers using Kessil lamps, these substrates react with alpha-iodo sulfones in the presence of 1,1,3,3-tetramethylguanidine as base to afford the desired dihydrobenzofuran products [2] [3].

The transformation demonstrates excellent functional group tolerance, accommodating halide, ether, cyano, ester, and aldehyde functionalities with moderate to good chemical yields up to 65 percent [2]. The reaction proceeds rapidly with reaction times as low as 35 minutes when conducted in 1,2-dichlorobenzene solvent using a slight excess of the phenol substrate [2] [3]. Control experiments have established the photochemical nature of the transformation and confirmed that a radical mechanism is operating, as the presence of air prevents product formation [1] [2].

Table 1: Dihydrobenzofuran Construction Reaction Conditions and Yields

SubstrateAlpha-Iodo SulfoneSolventTime (min)Yield (%)Reference
4-Acetyl-2-allylphenolPhenylsulfonyl-alpha-iodoAcetonitrile24045 [2]
4-Acetyl-2-allylphenolPhenylsulfonyl-alpha-iodo1,2-Dichlorobenzene3565 [2]
2-Allylphenol derivativesAryl-substituted alpha-iodo sulfones1,2-Dichlorobenzene35-6045-65 [3]
2-Allylphenol derivativesAlkyl-substituted alpha-iodo sulfones1,2-Dichlorobenzene35-6040-60 [3]

The mechanistic pathway involves formation of an electron donor-acceptor complex between the phenolate anion and the alpha-iodo sulfone, followed by photochemical excitation leading to atom transfer radical addition. The resulting radical intermediate then undergoes intramolecular nucleophilic substitution to close the dihydrobenzofuran ring system [1]. This cascade process represents a significant improvement over traditional thermal methods that typically require harsh operative conditions, high reaction temperatures, and transition-metal-based catalytic systems [1].

Isoxindigo Pigment Synthesis Through Dehydrative Coupling

The synthesis of isoxindigo pigments represents another important application domain for phenylsulfonyl-containing compounds, though direct applications of 2-(phenylsulfonyl)phenol in this context remain limited in the current literature. However, related phenylsulfonyl derivatives have been employed in the broader context of indigo and isoxindigo synthesis methodologies.

The traditional approaches to indigo synthesis, which serve as foundational methods for isoxindigo pigment development, have utilized various phenylsulfonyl intermediates [4] [5] [6]. The Baeyer-Drewsen synthesis of indigo, dating back to 1882, involves aldol condensation of ortho-nitrobenzaldehyde with acetone, followed by cyclization and oxidative dimerization [5] [7]. While this classical route does not directly employ 2-(phenylsulfonyl)phenol, modifications incorporating phenylsulfonyl groups have been developed to enhance selectivity and yield [8].

Modern synthetic approaches have incorporated phenylsulfonyl groups as auxiliary functionalities that can be installed and subsequently removed under mild conditions. The phenylsulfonyl group serves as an electron-withdrawing moiety that activates adjacent positions for nucleophilic attack while providing a handle for further synthetic manipulations [9] [10]. In the context of isoxindigo synthesis, phenylsulfonyl derivatives can participate in dehydrative coupling reactions under acidic conditions, where the sulfonyl group facilitates elimination processes through stabilization of intermediate carbocationic species [11].

Table 2: Comparative Analysis of Indigo Synthesis Methods with Phenylsulfonyl Incorporation

MethodStarting MaterialsConditionsYield (%)Key Features
Baeyer-Drewsenortho-Nitrobenzaldehyde, acetoneAlkaline medium, heat60-70Classical approach
Heumann-PflegerFormaldehyde, prussic acid, anilineLower temperatures75-85Industrial process
Phenylsulfonyl-modifiedPhenylsulfonyl derivativesAcidic conditions65-80Enhanced selectivity
Enzymatic synthesisIndole derivatives with UPOHydrogen peroxide, mild conditions70-90Green chemistry approach

The enzymatic synthesis of indigo derivatives using unspecific peroxygenases represents a contemporary green chemistry approach that could potentially be adapted for phenylsulfonyl-containing substrates [12]. These enzymes catalyze oxyfunctionalization reactions using only stoichiometric concentrations of hydrogen peroxide, operating under mild conditions with less than 0.1 weight percent hydrogen peroxide and less than 5 volume percent acetonitrile as co-solvent [12].

Difluoromethylation Reagent Development for Carbonyl Functionalization

The development of difluoromethylation reagents based on phenylsulfonyl frameworks represents a crucial advancement in fluorine chemistry, with 2-(phenylsulfonyl)phenol derivatives serving as potential precursors for these transformations. Difluoromethyl phenyl sulfones have emerged as versatile reagents for introducing difluoromethyl groups into carbonyl compounds through nucleophilic addition mechanisms.

The mechanism of nucleophilic difluoromethylation involves deprotonation of the difluoromethyl group to generate a difluoromethyl anion equivalent, which subsequently attacks the electrophilic carbonyl carbon [13] [14]. The phenylsulfonyl group serves as both an activating group for the adjacent difluoromethyl hydrogen and as a leaving group in subsequent transformations [15]. The synthetic utility of these reagents has been demonstrated through the preparation of structurally diverse homochiral alpha-difluoromethyl tertiary carbinamines with high stereoselectivity [9].

Table 3: Difluoromethylation Reagent Performance Data

ReagentSubstrate TypeBase SystemTemperature (°C)Yield (%)Diastereoselectivity
PhSO₂CF₂HAromatic aldehydest-BuOK/DMF-3077-99N/A
PhSO₂CF₂HAliphatic ketonest-BuOK/DMF-3085-951:1.04-2.03
PhSOCF₂HMixed carbonylst-BuOK/DMF-3077-991:1.04-2.03
TMSCF₂SO₂PhAldehydes/ketonesCs₂CO₃Room temperature70-90Variable

The reductive desulfonylation of difluoromethyl phenyl sulfone derivatives can be accomplished using magnesium metal in dimethylformamide with acetic acid and water as proton sources, achieving greater than 90 percent conversion under optimized conditions [16]. This process allows for the clean removal of the phenylsulfonyl auxiliary after the difluoromethylation reaction has been completed, providing access to the desired difluoromethyl-containing products [16].

Advanced applications include the development of azidodifluoromethyl phenyl sulfone as a stable fluorinated azide synthesized on multi-gram scale from difluoromethyl phenyl sulfone [17]. This reagent demonstrates exceptional utility in click chemistry applications, enabling the formation of triazole derivatives through copper-catalyzed azide-alkyne cycloaddition reactions [17]. The resulting triazole products can undergo further transformations including reductive desulfonylation and silylation to provide access to difluoro-trimethylsilylmethyl derivatives [17].

The electrophilic difluoromethylation of electron-rich arenes using phenylsulfonyl-containing reagents has been demonstrated with anilines and phenol derivatives, providing the corresponding products in decent to good yields under mild conditions [10]. These transformations proceed through electrophilic aromatic substitution mechanisms where the difluoromethyl phenyl sulfone acts as an electrophilic difluoromethylating agent, typically requiring 3 equivalents of the fluorinated reagent and proceeding at room temperature over 24 hours under inert atmosphere [10].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

234.03506535 g/mol

Monoisotopic Mass

234.03506535 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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